molecular formula C20H19NO2 B14353254 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL CAS No. 91416-12-5

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL

Cat. No.: B14353254
CAS No.: 91416-12-5
M. Wt: 305.4 g/mol
InChI Key: HYTMXLSYKZSAHI-UHFFFAOYSA-N
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Description

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL is a complex organic compound with the molecular formula C20H19NO2. This compound consists of 19 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is known for its unique structure, which includes multiple aromatic rings and a secondary amine group.

Preparation Methods

The synthesis of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves several steps, typically starting with the preparation of the benzo[C]fluorene core This core can be synthesized through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments in the presence of water and acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL can be compared to other similar compounds, such as:

    5-[2-(Amino)ethoxy]-7H-benzo[C]fluoren-7-OL: This compound lacks the methyl group on the amino group, which may affect its reactivity and binding properties.

    5-[2-(Ethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

    5-[2-(Dimethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The additional methyl group on the amino group can enhance its basicity and nucleophilicity

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Properties

91416-12-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

5-[2-(methylamino)ethoxy]-7H-benzo[c]fluoren-7-ol

InChI

InChI=1S/C20H19NO2/c1-21-10-11-23-18-12-17-19(14-7-3-2-6-13(14)18)15-8-4-5-9-16(15)20(17)22/h2-9,12,20-22H,10-11H2,1H3

InChI Key

HYTMXLSYKZSAHI-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41

Origin of Product

United States

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